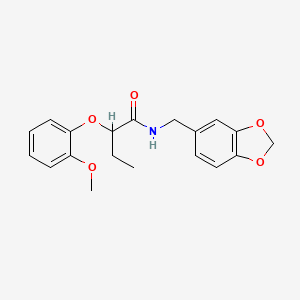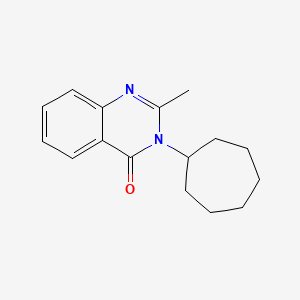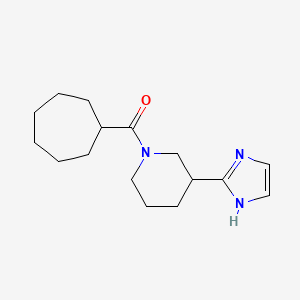
3,4-dimethyl-N'-(3-pyridinylmethylene)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including condensation, cyclization, and functional group transformations. For instance, compounds with complex structures similar to the one are synthesized through reactions involving hydrazide and halide components, leading to heterocyclic compounds with potential biological activity (Karrouchi et al., 2020).
Molecular Structure Analysis
Structural analysis, including X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and ESI-MS, is crucial for characterizing these compounds. Studies demonstrate the importance of confirming the (E)-configuration of hydrazonoic groups and the optimization of molecular structures in both gas and solution phases (Karrouchi et al., 2021).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their structural features, including the presence of multiple functional groups that can undergo various chemical reactions. For example, the synthesis of diheterocyclic compounds from precursors with carbohydrazide functionalities shows the versatility of these molecules in forming different heterocyclic systems (Liu et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for understanding the behavior of these compounds under different conditions. The solvation energy values and planarity of molecular structures significantly impact their physical properties and reactivities (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties, including stability in solution, reactivity patterns, and the potential for forming stable complexes with biological targets, are key to their application in various fields. Theoretical calculations, such as DFT, provide insights into the electronic structures and reactivities of these compounds. NBO and AIM studies support the stability and reactivity predictions for these molecules (Karrouchi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents
Research on novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives, including those similar to the specified compound, has shown promising antiproliferative activity against human breast cancer cell lines. Such compounds, synthesized through heterocyclization reactions, exhibit potential as therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation. The study highlights the importance of molecular docking to assess the binding modes of these compounds with targets like carbonic anhydrase IX, a marker for certain cancer types (Bashandy et al., 2014).
Anticancer Evaluation
Another study explored the synthesis of novel hydrazone derivatives of a structurally related compound for anticancer evaluation. These compounds demonstrated significant cytotoxicity against ovarian cancer cell lines, highlighting their potential as lead compounds for further development in cancer therapy. The research emphasizes the critical role of structural design and synthesis in the discovery of new anticancer drugs (Terzioğlu & Gürsoy, 2003).
Antibacterial and Mosquito-Larvicidal Properties
Compounds with a similar structural framework have been synthesized and evaluated for their mosquito-larvicidal and antibacterial activities. Some derivatives showed moderate activity against malaria vectors and bacterial species, suggesting their utility in developing new antimicrobial agents and insecticides. This research demonstrates the diverse biological activities that can be achieved by manipulating the chemical structure of such compounds (Castelino et al., 2014).
Corrosion Inhibition
Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel. The study indicates that these compounds can effectively protect steel surfaces from corrosion, making them valuable in industrial applications where metal preservation is critical. This application showcases the compound's potential beyond biomedical research, extending into materials science and engineering (Chaitra et al., 2016).
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[(E)-pyridin-3-ylmethylideneamino]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS2/c1-8-10(19-12(18)16(8)2)11(17)15-14-7-9-4-3-5-13-6-9/h3-7H,1-2H3,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRUXZJUNOJHER-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=S)N1C)C(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N'-(3-pyridinylmethylene)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)
![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)

![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)

![N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5506847.png)
![2-benzyl-5-(2,4-dimethoxybenzyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5506853.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(2'-methyl-4-biphenylyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506859.png)
![{2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5506886.png)